1-(4-Bromo-2-methylphenyl)guanidine
Description
1-(4-Bromo-2-methylphenyl)guanidine is a guanidine derivative characterized by a bromo-substituted aromatic ring and a methyl group at the ortho position. Guanidine compounds are notable for their strong basicity due to the resonance stabilization of the protonated form and their ability to engage in hydrogen bonding, which influences their solubility, reactivity, and biological interactions .
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
IQGKMQSGJFTJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Direct Guanidine Salt Formation
A reported procedure involves reacting 4-bromo-2-methylaniline with guanidine salts (e.g., guanidine hydrochloride) in the presence of acid or base catalysts to form guanidine salts such as trifluoroacetate derivatives. For example, this compound trifluoroacetate was synthesized on a 2.83 mmol scale following a general procedure involving:
- Dissolution of the amine and guanidine salt in an appropriate solvent (e.g., chloroform)
- Stirring at elevated temperature (e.g., 50°C) for several hours
- Workup involving acid washing, drying, and chromatographic purification
This approach yields the guanidine derivative as a solid with good yield (68–87%) and characterized by NMR and HRMS data.
Use of Protected Guanidines
Another method involves the use of bis-Boc (tert-butoxycarbonyl) protected guanidines reacting with the arylamine to form protected guanidine intermediates, which are later deprotected to yield the target compound. For example:
- N,N′-bis-Boc-1H-pyrazole-1-carboxamidine is reacted with 4-bromo-2-methylaniline in chloroform at 50°C for 5 hours.
- The reaction mixture is washed with acid, dried, and purified by column chromatography.
- The protected guanidine intermediate is isolated as a colorless solid with yields around 68–87%.
- Subsequent deprotection under acidic conditions affords the free guanidine.
This method allows for better control over reaction selectivity and purity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity & Characterization | Notes |
|---|---|---|---|---|---|
| Arylamine protection + Bromination + Hydrolysis | Ortho Toluidine | Acetic anhydride, NBS, HCl/dioxane reflux | High | White crystalline 4-bromo-2-methylaniline | Essential intermediate preparation |
| Direct guanidine salt formation | 4-Bromo-2-methylaniline | Guanidine salts, acid/base catalyst, chloroform, 50°C | 68–87 | NMR, HRMS confirmed guanidine trifluoroacetate salt | Straightforward, scalable |
| Bis-Boc protected guanidine route | 4-Bromo-2-methylaniline + bis-Boc guanidine | Chloroform, 50°C, acid wash, chromatography | 68–87 | NMR, HRMS of protected intermediates | Allows selective protection and purification |
Analytical and Spectroscopic Characterization
The synthesized this compound and its intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the chemical environment of protons and carbons, with characteristic signals for guanidine NH protons and aromatic protons.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic pattern consistent with bromine substitution.
- Infrared Spectroscopy (IR): Shows characteristic guanidine NH and C=N stretching vibrations.
- Melting Point (m.p.): Consistent melting points indicate purity and reproducibility.
For example, the bis-Boc protected intermediate 1-[2,3-di(tert-butoxycarbonyl)guanidino]-2-methyl-4-bromobenzene showed:
- 1H NMR (CDCl3, 500 MHz): δ = 11.69 (s, 1H, NH), 7.92 (d, J = 7.9 Hz, 1H), 7.28–7.36 (m, 2H), 2.30 (s, 3H, CH3), 1.56 (s, 9H), 1.50 (s, 9H)
- HRMS (ESI): m/z [M + H]+ calculated 428.1179; found 428.1173
- IR: 2983, 1708, 1487, 1305 cm−1.
Summary of Research Findings
- The multi-step synthesis starting from ortho-toluidine to 4-bromo-2-methylaniline is well-established, involving protection, bromination, and hydrolysis steps with good yields and reproducibility.
- Guanidine incorporation can be efficiently achieved either by direct reaction with guanidine salts or via protected guanidine intermediates, with both methods yielding high purity products suitable for further applications.
- Microwave-assisted methods have been explored for related guanidine derivatives but are more common in pyrimidine synthesis rather than direct guanidine arylation.
- The use of bis-Boc protected guanidines allows for better handling and purification of intermediates, which is advantageous in complex synthetic schemes.
Chemical Reactions Analysis
1-(4-Bromo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as imidazoles, under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the potential of 1-(4-Bromo-2-methylphenyl)guanidine as an inhibitor of MSK1 (mitogen and stress-activated kinase 1), which plays a crucial role in inflammatory responses. In vitro evaluations have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, such as IL-6, in human lung fibroblasts. For instance, one study reported an IC value of approximately 16.3 µM for the compound's inhibitory effect on IL-6 production, indicating its potency as an anti-inflammatory agent .
Case Study: Asthma Model
In vivo studies using murine models of asthma demonstrated that treatment with this compound significantly reduced eosinophil infiltration in the airways, suggesting its effectiveness in managing airway inflammation. Specifically, the compound was shown to decrease total cell infiltration by approximately 33%, along with substantial reductions in eosinophil and B cell recruitment . These findings underscore its potential as a therapeutic agent for asthma and other inflammatory conditions.
Antibacterial Applications
Beyond its anti-inflammatory properties, this compound has also been investigated for its antibacterial activity. Derivatives of guanidine compounds have been explored as potential agents against various bacterial strains, showing promising results in inhibiting bacterial growth. The mechanism often involves disruption of bacterial membrane integrity or interference with essential metabolic pathways .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to enhance the release of neurotransmitters such as acetylcholine, influencing nerve impulse transmission . Additionally, the compound may interact with enzymes and receptors involved in various biochemical processes, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Sulfonylguanidine Derivatives
- 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 12) Structure: Features a sulfonyl group, trifluoromethylbenzylthio substituent, and a 4-chloro-5-methylphenyl ring. Properties: Melting point 210–212 °C; IR peaks at 3482 cm⁻¹ (NH) and 1324 cm⁻¹ (SO₂); elemental analysis (C 42.41%, H 3.53%, N 12.32%) . Applications: Sulfonylguanidines are often explored for antimicrobial or enzyme inhibitory activities due to their electron-withdrawing groups, which enhance stability and target binding .
- 1-Amino-2-{4-chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}guanidine (Compound 18) Structure: Includes a phenylsulfonylethylthio chain and a 4-chloro-5-methylphenyl group. Properties: Melting point 183–185 °C; IR peaks at 3455 cm⁻¹ (NH) and 1314 cm⁻¹ (SO₂); elemental analysis (C 41.49%, H 4.13%, N 12.05%) . Comparison with 1-(4-Bromo-2-methylphenyl)guanidine:
- The sulfonyl and thioether groups in Compounds 12 and 18 increase molecular weight and polarity compared to the simpler bromo-methylphenylguanidine.
- The bromo substituent in this compound may confer greater electrophilicity, influencing reactivity in cross-coupling reactions or halogen-bonding interactions.
Alkylguanidines: Agmatine (1-(4-Aminobutyl)guanidine)
- Structure : A flexible alkyl chain with a terminal guanidine group.
- Properties : Synthesized via N-Boc-protected intermediates; characterized by NMR and IR spectroscopy .
- Applications : Acts as a neurotransmitter and neuromodulator, with roles in blood pressure regulation and neuroprotection .
- Comparison : Unlike aromatic guanidines, agmatine’s alkyl chain enhances solubility in aqueous environments, making it suitable for physiological applications.
Pharmaceutical Guanidine Derivatives
- Famotidine Intermediate (1-(4-Methylthiazol-2-yl)guanidine Hydrochloride)
Physicochemical and Toxicological Comparisons
Table 1: Key Properties of Guanidine Derivatives
*Hypothetical data inferred from structural analogs.
Toxicity Notes :
- Guanidine nitrate and chloride exhibit moderate acute toxicity, with LD₅₀ values in rodents ranging from 475–1,100 mg/kg . The bromo-methylphenyl derivative’s toxicity profile is unknown but may differ due to its aromatic substituents, which could influence metabolic pathways.
Biological Activity
1-(4-Bromo-2-methylphenyl)guanidine is a synthetic compound belonging to the guanidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
This compound features a guanidine functional group attached to a brominated aromatic ring. The presence of the bromine atom is significant as it can enhance the compound's biological activity through electronic effects and steric interactions.
The biological activity of guanidine derivatives, including this compound, is primarily attributed to their ability to interact with various biological macromolecules. The guanidine group can form strong hydrogen bonds and ionic interactions with enzyme active sites, potentially leading to the inhibition or activation of enzymatic activities. These interactions are critical in modulating various physiological processes, including signal transduction and metabolic pathways .
Antimicrobial Activity
Research indicates that guanidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant inhibitory effects against a range of bacteria and fungi. The electron-withdrawing nature of the bromine substituent is believed to enhance these antimicrobial activities by affecting the compound's interaction with microbial targets .
Table 1: Antimicrobial Activity of Guanidine Derivatives
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 46.9 μg/mL |
| Similar Guanidine Derivative | Staphylococcus aureus | 93.7 μg/mL |
| Guanidine Analogue | Candida albicans | 7.8 μg/mL |
Anticancer Properties
The anticancer potential of guanidine derivatives has also been explored extensively. Studies have shown that certain guanidine-based compounds can induce apoptosis in cancer cell lines, such as HepG2 (human hepatoblastoma). Mechanistic studies revealed that these compounds might activate stress response pathways, leading to increased metallothionein expression and protection against oxidative damage .
Case Study: Anticancer Activity
In a study examining the effects of various guanidine derivatives on HepG2 cells, it was found that specific structural modifications significantly enhanced cytotoxicity. The results indicated that this compound could potentially serve as a lead compound for developing new anticancer agents.
Therapeutic Applications
The therapeutic applications of this compound are still under investigation, but existing literature suggests several promising avenues:
- Antimicrobial Agents : Due to its effective antimicrobial properties, this compound may be developed into new treatments for bacterial and fungal infections.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further research in oncology.
- Neurological Applications : Guanidines have been studied for their roles in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Q & A
Q. What are the standard synthesis protocols for 1-(4-Bromo-2-methylphenyl)guanidine and its derivatives?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies to stabilize the guanidine moiety during reactions. For example, 1,3-Bis(tert-butoxycarbonyl)guanidine intermediates are often prepared to prevent side reactions . Solvent selection (e.g., dioxane, THF) and reaction conditions (temperature, catalysts) significantly influence yield and purity. Post-synthesis, purity is validated via HPLC (e.g., 97.8–99.9% purity in diaryl guanidinium derivatives) .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on NMR (δH/δC for aromatic protons and substituents), IR (νmax for guanidine N–H stretches), and HRMS (to verify molecular ions). Purity is assessed via HPLC with retention time matching theoretical values. For crystalline derivatives, melting points and elemental analysis (C, H, N) are also reported .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthesis yield or purity during optimization?
Discrepancies often arise from solvent polarity, Boc-deprotection efficiency, or competing side reactions. Systematic parameter screening (e.g., THF vs. methanol for solubility) and Boc protection strategies (e.g., using trifluoromethylsulfonyl groups to stabilize intermediates) can mitigate issues . Cross-referencing NMR and HPLC data with theoretical calculations ensures structural fidelity .
Q. What biological pathways degrade guanidine derivatives, and how can this inform toxicity studies?
Enzymes like Sll1077 in cyanobacteria hydrolyze guanidine into urea and ammonia, reducing cellular toxicity . Researchers can co-express such enzymes in engineered microbial strains to study degradation kinetics. Directed evolution of Sll1077 may enhance degradation efficiency, as residual guanidine accumulation still occurs in vivo .
Q. What experimental strategies evaluate the anti-cancer potential of this compound derivatives?
In vitro cytotoxicity assays (e.g., against cancer cell lines) are paired with SAR studies to link substituent effects (e.g., bromo vs. fluoro groups) to activity . Molecular docking predicts interactions with targets like DNA topoisomerases. Purity (>95% via HPLC) is critical to avoid confounding bioactivity results .
Q. How can researchers address stability challenges during storage of guanidine derivatives?
Guanidinium salts (e.g., hydrochloride forms) improve stability by reducing hygroscopicity. Storage under inert atmospheres (N₂) at −20°C prevents decomposition. Periodic HPLC reanalysis confirms integrity over time .
Q. How to reconcile contradictory data on guanidine’s role in microbial systems?
While Sll1077 expression reduces guanidine toxicity in Synechococcus, residual accumulation suggests incomplete degradation . Researchers should quantify guanidine levels via LC-MS and correlate with growth assays. Comparative genomics (e.g., guanidine utilization genes in diverse microbes) may clarify evolutionary adaptations .
Methodological Notes
- Synthesis Optimization : Prioritize Boc protection for reactive guanidine groups and validate intermediates via NMR .
- Biological Studies : Combine enzyme kinetics (Vmax, Km) with metabolomics to map degradation pathways .
- Data Validation : Use triplicate HPLC runs and statistical analysis (e.g., RSD <2%) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
